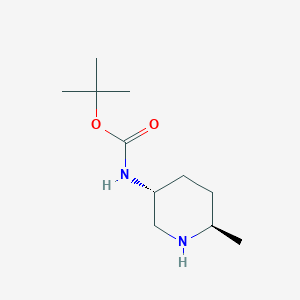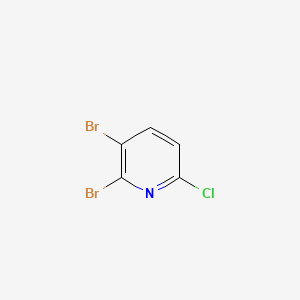
2,3-Dibromo-6-chloropyridine
概要
説明
2,3-Dibromo-6-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It has a molecular weight of 271.34 .
Synthesis Analysis
The synthesis of 2,3-Dibromo-6-chloropyridine can be achieved through chemoselective Suzuki–Miyaura reactions . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-6-chloropyridine consists of 5 carbon atoms, 2 bromine atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 271.337 Da and the monoisotopic mass is 268.824249 Da .Chemical Reactions Analysis
Chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine were studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Physical And Chemical Properties Analysis
2,3-Dibromo-6-chloropyridine has a melting point of 69-71℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Adsorptive Separation Techniques
2-Chloropyridine, closely related to 2,3-Dibromo-6-chloropyridine, has been studied for its effective separation using adsorptive techniques. Nonporous adaptive crystals like perbromoethylated pillararenes have demonstrated a marked preference for certain chloropyridine isomers, offering an energy-saving and efficient separation method for these compounds (Sheng et al., 2020).
Chemical Synthesis and Reactivity
The reactivity of chloropyridines, including 2-chloropyridine which is structurally similar to 2,3-Dibromo-6-chloropyridine, is crucial in chemical synthesis. For instance, lithiation reactions involving 2-chloropyridine have been explored to prepare chlorinated pyridinic synthons, highlighting its utility in organic synthesis (Choppin, Gros, & Fort, 2000).
Photodegradation and Environmental Impact
2-Chloropyridine's photodegradation in water, a process relevant to 2,3-Dibromo-6-chloropyridine, has been studied to understand its environmental impact. This research is vital in assessing the persistence and toxicity of such compounds in water sources (Skoutelis et al., 2017).
Applications in Heterocyclic Chemistry
Studies on bromination reactions, such as those involving bromo derivatives of pyridine, provide insights into the synthesis of dibromo compounds like 2,3-Dibromo-6-chloropyridine. These reactions are significant for creating various heterocyclic compounds used in numerous applications (Yamaguchi et al., 1998).
Reaction Mechanisms and Theoretical Studies
Theoretical studies on the reaction mechanisms of chloropyridines, including substitution reactions, are essential for understanding the behavior of 2,3-Dibromo-6-chloropyridine in various chemical contexts. Such studies offer insights into the formation of dichloropyridine compounds and their potential applications (Kun, 2004).
Catalysis and Amination Reactions
The amination of halogenated pyridines, a category that includes 2,3-Dibromo-6-chloropyridine, has been explored using palladium-catalyzed reactions. These studies contribute to the development of efficient methods for modifying pyridine compounds, which are important in pharmaceutical and agrochemical industries (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dibromo-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPXEMYHIOVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654751 | |
| Record name | 2,3-Dibromo-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-6-chloropyridine | |
CAS RN |
885952-16-9 | |
| Record name | 2,3-Dibromo-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



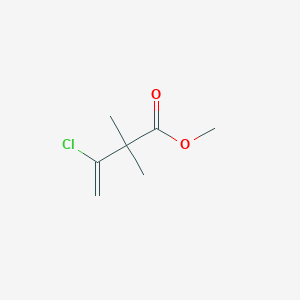
![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
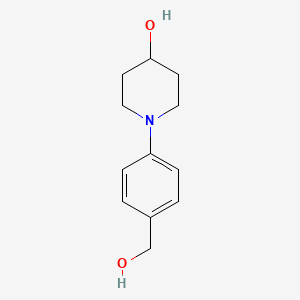


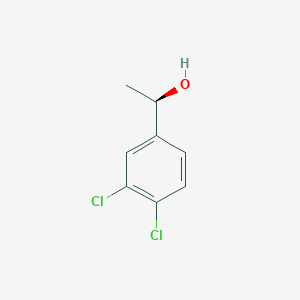
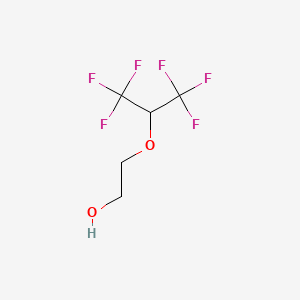
![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)
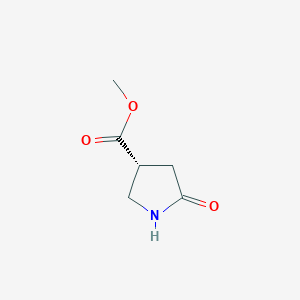
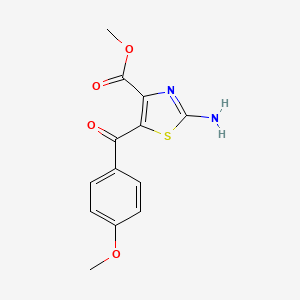
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
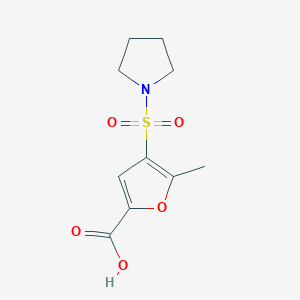
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
